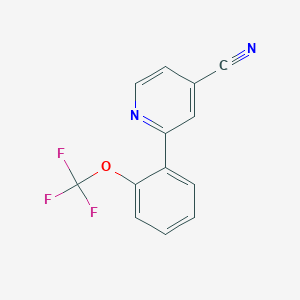![molecular formula C16H24N2O B7891140 7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B7891140.png)
7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Methoxybenzyl)-2,7-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a methoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decane typically involves multi-step reactions. One common approach is the catalytic hydrogenation of a precursor compound, followed by oxidation and spirocyclization reactions. For instance, starting from 4-methoxycyclohexan-1-one, the compound can be synthesized through a series of reactions including Bucherer–Bergs reaction, hydrolysis, esterification, acylation, and intramolecular condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the reactions are efficient, cost-effective, and environmentally friendly.
化学反応の分析
Types of Reactions
7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
科学的研究の応用
7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs.
Medicine: Its potential pharmacological properties are of interest for developing treatments for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism by which 7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application, but generally, the compound may bind to active sites or alter the conformation of target molecules, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Spirotetramat: A spirocyclic compound used as an insecticide, synthesized through similar multi-step reactions.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with applications in organic synthesis.
Difluoroalkylated 2-azaspiro[4.5]decanes: Compounds synthesized via copper-catalyzed difluoroalkylation, used in various chemical applications.
Uniqueness
7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decane is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Its methoxybenzyl group, in particular, can participate in unique interactions and reactions not seen in other similar compounds.
特性
IUPAC Name |
7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-19-15-5-2-4-14(10-15)11-18-9-3-6-16(13-18)7-8-17-12-16/h2,4-5,10,17H,3,6-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLOWWBSJIWKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2)CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B7891108.png)

![1-Methyl-1'-(tetrahydro-2H-pyran-4-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891119.png)
![1'-Isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891127.png)
![1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891134.png)
![1'-(Cyclopropylsulfonyl)-1-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891139.png)
![1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891145.png)
![1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891153.png)


